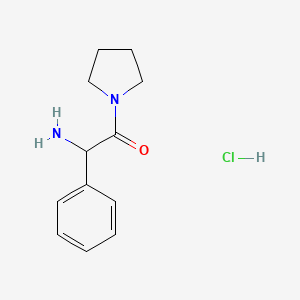
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Descripción general
Descripción
“2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride” is a compound used for proteomics research . It has a molecular formula of C12H17ClN2O and a molecular weight of 240.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its IUPAC name is 2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethanamine hydrochloride .Aplicaciones Científicas De Investigación
1. Asymmetric Catalysis
Chiral amino alcohols like 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride are significant in asymmetric catalysis. They function as ligands in transition metal complexes that catalyze the hydroamination of aminoallenes to form chiral pyrrolidines (Reinheimer et al., 2016).
2. Synthesis of Pyrrolidines
This compound can be used in the synthesis of pyrrolidines. For instance, a series of 2-(α-hydroxyalkyl)azetidines were rearranged into pyrrolidines, demonstrating the compound's utility in creating functionalized pyrrolidines (Durrat et al., 2008).
3. Biological Activity Studies
Compounds with a similar structure have been studied for their biological activity. For example, 2-Piperidine and 2-pyrrolidine ethanones have been examined for their ability to inhibit blood platelet aggregation (Grisar et al., 1976).
4. Synthesis of Fluorescent Heterocycles
The compound plays a role in the synthesis of fluorescent heterocycles, such as annelated 2-amino pyridines, through a coupling-isomerization-enamine-addition-cyclocondensation sequence (Schramm et al., 2006).
5. Photocleavable Protecting Groups
It has potential application in the field of photocleavable protecting groups for primary alcohols, as demonstrated by similar compounds being used to protect deoxyribonucleosides (Coleman & Boyd, 1999).
6. Synthesis of Polysubstituted Pyrroles
This compound can be used in the synthesis of polysubstituted pyrroles, highlighting its significance in creating complex organic structures (Kumar et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
Propiedades
IUPAC Name |
2-amino-2-phenyl-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKOTXMFKSASFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)

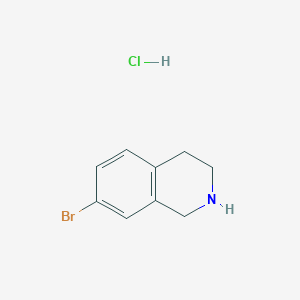
![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)
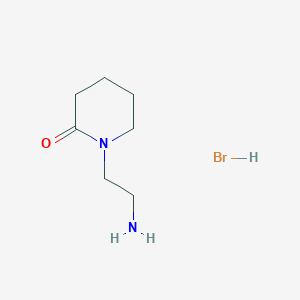

![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)
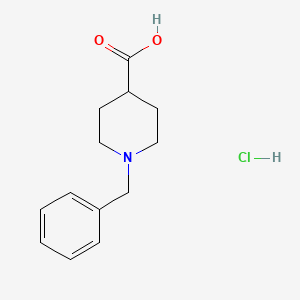
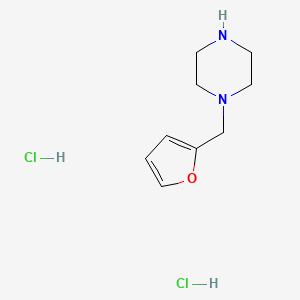

![3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521086.png)